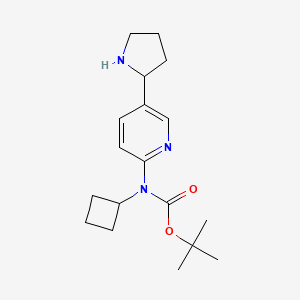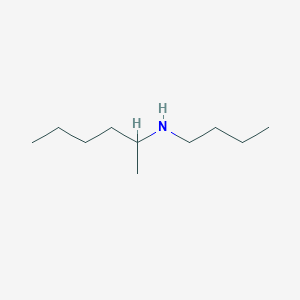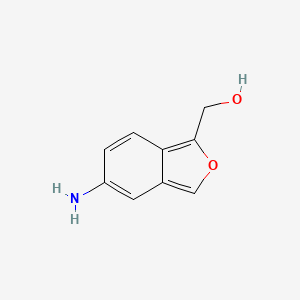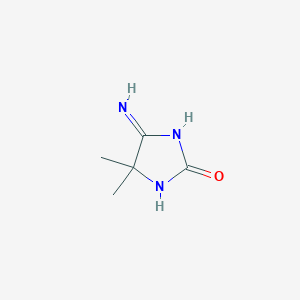![molecular formula C16H13BrF2N2O4 B11821760 N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-bromo-4,5-difluorophenol with 4-aminophenol to form the intermediate compound, which is then coupled with L-asparagine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by selectively inhibiting EAAT2, thereby preventing the reuptake of glutamate into synaptic neurons . This inhibition helps to regulate extracellular glutamate levels, which is crucial for preventing excitotoxicity and neuronal damage . The molecular targets include the EAAT2 transporter, and the pathways involved are primarily related to glutamate signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]benzamide
- 2-Bromo-4-fluorophenol
- N-(2-Bromo-4-methylphenyl)-3,5-dichlorobenzamide
Uniqueness
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine is unique due to its high selectivity for EAAT2 over other excitatory amino acid transporters (EAAT1 and EAAT3), making it a valuable tool for studying glutamate regulation and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H13BrF2N2O4 |
|---|---|
Poids moléculaire |
415.19 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-13(16(23)24)7-15(20)22/h1-6,13,21H,7H2,(H2,20,22)(H,23,24)/t13-/m0/s1 |
Clé InChI |
VPDUBTYPZIKMMP-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
SMILES canonique |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}acetate](/img/structure/B11821685.png)




![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
